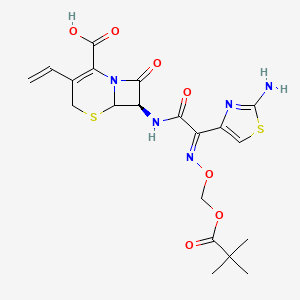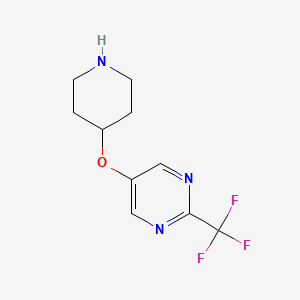
Raleukin;AMG-719
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anakinra is a biopharmaceutical medication marketed under the brand name Kineret. It is a recombinant form of the human interleukin-1 receptor antagonist protein, slightly modified to include an additional methionine residue at the amino terminus. Anakinra is primarily used to treat rheumatoid arthritis, cryopyrin-associated periodic syndromes, familial Mediterranean fever, and Still’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anakinra is produced using recombinant DNA technology. The gene encoding the human interleukin-1 receptor antagonist protein is inserted into the Escherichia coli bacterial expression system. The bacteria are then cultured, allowing them to produce the protein, which is subsequently harvested and purified .
Industrial Production Methods: The industrial production of Anakinra involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the bacterial cells are lysed to release the protein, which is then purified through a series of chromatographic techniques to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Anakinra, being a protein, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its stability and activity can be influenced by conditions such as pH, temperature, and the presence of proteolytic enzymes.
Common Reagents and Conditions: The production and purification of Anakinra involve reagents such as buffers (e.g., phosphate-buffered saline), reducing agents (e.g., dithiothreitol), and chromatographic resins. The protein is typically stored in a lyophilized form to maintain stability .
Major Products Formed: The primary product is the recombinant human interleukin-1 receptor antagonist protein itself. During production, care is taken to minimize the formation of degradation products or aggregates that could affect the protein’s efficacy and safety .
Applications De Recherche Scientifique
Anakinra has a wide range of applications in scientific research, particularly in the fields of immunology and inflammatory diseases. Some key applications include:
Rheumatoid Arthritis: Anakinra is used to manage symptoms and slow the progression of structural damage in patients with moderately to severely active rheumatoid arthritis
Cryopyrin-Associated Periodic Syndromes: It is effective in treating these rare genetic disorders characterized by recurrent episodes of fever and inflammation.
COVID-19: Anakinra has been authorized for use in treating severe COVID-19 in adults with pneumonia requiring supplemental oxygen
Sanfilippo Syndrome: Research has shown potential benefits of Anakinra in improving neurobehavioral and functional symptoms in patients with this neurodegenerative disorder.
Multisystem Inflammatory Syndrome in Children (MIS-C): Anakinra has been used to improve cardiac function and reduce inflammation in children with MIS-C associated with SARS-CoV-2 infection.
Mécanisme D'action
Anakinra works by competitively inhibiting the binding of interleukin-1 to its receptor. Interleukin-1 is a pro-inflammatory cytokine that plays a key role in the inflammatory response. By blocking this interaction, Anakinra reduces inflammation and its associated symptoms. This mechanism is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .
Comparaison Avec Des Composés Similaires
Anakinra is part of a class of drugs known as interleukin inhibitors. Other similar compounds include:
Tocilizumab: An interleukin-6 receptor antagonist used to treat rheumatoid arthritis and cytokine release syndrome.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta, used for treating conditions like gout and familial Mediterranean fever.
Uniqueness of Anakinra: Anakinra’s uniqueness lies in its specific targeting of the interleukin-1 receptor, making it particularly effective in conditions where interleukin-1 plays a central role. Unlike other interleukin inhibitors, Anakinra is a recombinant protein that closely mimics the natural human interleukin-1 receptor antagonist, providing a targeted and effective approach to managing inflammatory diseases .
Propriétés
Formule moléculaire |
C20H23N5O7S2 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1 |
Clé InChI |
HMLGSIZOMSVISS-JLNJYSSUSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
SMILES canonique |
CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)propyl]-6-methoxy-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097694.png)
![8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097696.png)
![2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate](/img/structure/B14097698.png)
![1-(3-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097709.png)


![7-Chloro-1-(4-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097737.png)
![N-[(4-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14097739.png)
![1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097747.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097752.png)
![1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097753.png)

![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B14097761.png)
![7-Chloro-1-(3-ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097762.png)
